molecular formula C14H17NO B060826 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- CAS No. 178174-35-1

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-

Cat. No.: B060826
CAS No.: 178174-35-1
M. Wt: 215.29 g/mol
InChI Key: IQONTKKCARMUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of a carbazole moiety linked to an ethanol group, with the carbazole ring being partially hydrogenated. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting tetrahydrocarbazole is then reacted with ethylene oxide to introduce the ethanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

    Oxidation: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form carbazole-9-aldehyde or carbazole-9-carboxylic acid derivatives.

    Reduction: The compound can be further reduced to fully hydrogenate the carbazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated carbazole ring, which imparts distinct chemical and physical properties. This partial hydrogenation enhances its stability and modifies its electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .

Biological Activity

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- (CAS No. 178174-35-1) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

9H-Carbazole-9-ethanol is characterized by a tetrahydro structure that contributes to its unique reactivity and biological interactions. The compound's molecular structure can be represented as follows:

PropertyValue
IUPAC Name9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
Molecular FormulaC13H13N
Molecular Weight185.25 g/mol
CAS Number178174-35-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, derivatives similar to 9H-Carbazole-9-ethanol have shown selective cytotoxicity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. This mechanism involves upregulation of caspase activity and inhibition of cell proliferation without significantly affecting normal cells .

Case Study:
A study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells by enhancing p53 phosphorylation and activating downstream MAPK pathways. In vivo assays confirmed reduced tumor growth with minimal toxicity to normal tissues .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A series of 1,2,3,4-tetrahydrocarbazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology. One derivative exhibited an IC50 value of 0.11 μM against BChE and demonstrated cognitive enhancement in animal models .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via p53 activation ,
NeuroprotectiveSelective BChE inhibition; cognitive enhancement

The biological activity of 9H-Carbazole-9-ethanol is primarily attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling and caspase activation.
  • Enzyme Inhibition : It selectively inhibits BChE, which may help in managing neurodegenerative diseases like Alzheimer's.

Synthesis and Derivatives

The synthesis of 9H-Carbazole-9-ethanol can be achieved through various chemical reactions involving carbazole precursors. Its derivatives have been extensively studied for enhanced biological activities.

Example Synthesis Pathway:
A common synthetic route involves the condensation of carbazole derivatives with suitable reagents under controlled conditions to yield various functionalized products that exhibit improved pharmacological profiles .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONTKKCARMUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.